molecular formula C28H30ClNO4 B11377964 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide

Cat. No.: B11377964
M. Wt: 480.0 g/mol
InChI Key: QOUDOOHQTDIRPP-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide is a complex organic compound with a unique structure that combines elements of furochromen and propanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide involves multiple steps, starting from basic organic compounds. The key steps typically include:

    Formation of the furochromen core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of tert-butyl and dimethyl groups: These groups are usually added through alkylation reactions using reagents like tert-butyl chloride and dimethyl sulfate.

    Attachment of the propanamide moiety: This step involves the reaction of the furochromen derivative with 2-(4-chlorophenyl)ethylamine under amide formation conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
  • 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H30ClNO4

Molecular Weight

480.0 g/mol

IUPAC Name

3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide

InChI

InChI=1S/C28H30ClNO4/c1-16-20(10-11-24(31)30-13-12-18-6-8-19(29)9-7-18)27(32)34-26-17(2)25-22(14-21(16)26)23(15-33-25)28(3,4)5/h6-9,14-15H,10-13H2,1-5H3,(H,30,31)

InChI Key

QOUDOOHQTDIRPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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